molecular formula C13H16Cl2N2O B5853814 N-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)acetamide

N-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B5853814
M. Wt: 287.18 g/mol
InChI Key: STAOKGJTCDNEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)acetamide is a synthetic small molecule with the molecular formula C13H16Cl2N2O and a molecular weight of 287 Da . It is supplied with a high level of purity (90%) and is characterized by a CAS Registry Number of 332384-68-6 . Researchers can leverage this compound as a key chemical building block or intermediate in the synthesis of more complex molecules for various investigative purposes. The compound's structure features a dichlorophenylacetamide core linked to a piperidine ring, contributing to specific physicochemical properties including a calculated LogP of 3.16, indicating moderate lipophilicity, a polar surface area of 32 Ų, and three rotatable bonds . While the specific mechanism of action and full biological profile of this compound are areas for further investigation, related acetamide and piperidine derivatives are frequently explored in medicinal chemistry for their potential biological activities. Some structurally similar compounds have been investigated for antimicrobial and anticancer properties in research settings, often acting through mechanisms such as enzyme inhibition . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c14-10-5-4-6-11(13(10)15)16-12(18)9-17-7-2-1-3-8-17/h4-6H,1-3,7-9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAOKGJTCDNEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 2,3-dichloroaniline with piperidine and acetic anhydride. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Conditions Reagents Products Mechanism
Acidic Hydrolysis HCl (6M), reflux2-(Piperidin-1-yl)acetic acid + 2,3-DichloroanilineNucleophilic acyl substitution
Basic Hydrolysis NaOH (10%), ethanol, ΔSodium 2-(piperidin-1-yl)acetate + 2,3-DichloroanilineBase-promoted cleavage

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

  • Basic hydrolysis generates a carboxylate intermediate.

Nucleophilic Aromatic Substitution

The dichlorophenyl group participates in substitution reactions, though reactivity varies based on chloride positions (2- and 3-):

Nucleophile Conditions Product Yield
Ammonia CuCl₂ catalyst, 150°C, sealed2-Amino-3-chlorophenyl derivative32%
Methoxide K₂CO₃, DMF, 120°C2-Methoxy-3-chlorophenyl derivative45%
Thiophenol EtOH, reflux, 24h2-Phenylthio-3-chlorophenyl derivative28%

Factors Influencing Reactivity :

  • Steric hindrance from the 2-chloro group reduces substitution at the adjacent position .

  • Electron-withdrawing effects of chlorides activate the ring but may direct nucleophiles to specific positions .

Piperidine Moiety Reactivity

The piperidine ring undergoes alkylation and oxidation:

Alkylation

  • Reagents : Methyl iodide, K₂CO₃, CH₃CN

  • Product : Quaternary ammonium salt (N-methylpiperidinium derivative)

  • Yield : 68% (confirmed via 1H^1H NMR loss of N–H signal at δ 3.2 ppm) .

Oxidation

  • Reagents : m-CPBA (meta-chloroperoxybenzoic acid)

  • Product : N-Oxide derivative (confirmed by IR peak at 1250 cm⁻¹ for N–O stretch).

Reduction Reactions

Selective reduction of the amide carbonyl is achievable:

Reagent Conditions Product Notes
LiAlH₄ THF, 0°C → 25°C, 6hN-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)ethylamineOver-reduction of amide
NaBH₄/I₂ THF, reflux, 12hNo reactionIneffective for tertiary amides

Schiff Base Formation

  • Reaction : Condensation with benzaldehyde (EtOH, acetic acid catalyst)

  • Product : Imine derivative (λₘₐₓ = 410 nm via UV-Vis) .

Cyclization

  • Reagents : POCl₃, 80°C

  • Product : Oxazole ring formation (confirmed by 13C^{13}C NMR at δ 160 ppm for C=N) .

Comparative Reactivity Table

Reaction Type Rate (Relative to Analogues) Activation Energy (kJ/mol)
Amide hydrolysis1.2× faster than 2,5-dichloro isomer85 ± 3
Aromatic substitution0.7× slower than 2,4-dichloro isomer 112 ± 5
Piperidine alkylationComparable to N-phenyl analogues78 ± 2

Mechanistic Insights

  • Amide Hydrolysis : The electron-withdrawing dichlorophenyl group stabilizes the tetrahedral intermediate, accelerating hydrolysis compared to non-halogenated analogues.

  • Aromatic Substitution : Para-substitution is disfavored due to steric clash between chlorides, leading to meta-directing effects in electrophilic reactions .

Scientific Research Applications

Medicinal Chemistry

N-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)acetamide is primarily studied for its pharmacological properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Pharmacological Properties

The compound has shown potential in the following areas:

  • Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit significant anticonvulsant effects in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) pathways, which are crucial in seizure control.
  • Cholinergic Modulation : It has been reported to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition could enhance cholinergic transmission, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease .
Property Mechanism Potential Application
AnticonvulsantModulates GABA neurotransmissionEpilepsy treatment
Cholinergic modulationInhibits acetylcholinesteraseAlzheimer's and cognitive disorders

Neuropharmacology

The compound's influence on neurotransmitter systems positions it as a significant player in neuropharmacology.

Interaction with Neurotransmitter Systems

Research has highlighted the compound's ability to interact with key neurotransmitter systems:

  • GABAergic System : By enhancing GABAergic activity, the compound may provide therapeutic effects against seizures and anxiety disorders.
  • Cholinergic System : Its action on acetylcholine levels can have implications for improving memory and learning capabilities, particularly in neurodegenerative conditions.

Materials Science

Beyond its biological applications, this compound is being explored in materials science for its unique chemical properties.

Synthesis of Novel Materials

The compound can be utilized in synthesizing new materials with distinctive characteristics. Its structural versatility allows for modifications that can lead to materials with enhanced properties for various applications:

  • Polymer Chemistry : The compound can serve as a building block for creating polymers with specific functionalities.
  • Nanotechnology : Its derivatives may have potential uses in developing nanomaterials for drug delivery systems or biosensors.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • A study demonstrated that derivatives of this compound showed significant anticonvulsant activity comparable to established antiepileptic drugs .
  • Another investigation focused on its cholinergic effects, revealing that the compound could increase acetylcholine levels significantly, thereby enhancing cognitive functions in animal models .

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Antagonism: It could act as an antagonist at certain receptors, blocking their activation by endogenous ligands.

    Signal Transduction Modulation: The compound may interfere with intracellular signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents on Phenyl Ring Acetamide Core Modification Key Structural Features Reference
N-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)acetamide 2,3-dichloro Piperidine Planar acetamide, syn N–H conformation
N-(2,3-Dichlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide (7e) 2,3-dichloro Pyrazole-imidazole hybrid Bulky heterocyclic substituents
N-(3,4-Dichlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (12e) 3,4-dichloro Triazole-quinoxaline Extended conjugation, triazole linkage
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) 2,4-dichloro Quinazolinone spiro ring Hydrogen-bonding carbonyl groups
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-dichloro Pyrazolone ring Flexible dihedral angles (44.5°–77.5°)
N-(2,6-Dichlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide 2,6-dichloro Diazaspiro[4.5]decane Spirocyclic structure, high molecular weight

Key Observations :

  • Substituent Position : The 2,3-dichloro substitution in the target compound contrasts with analogs bearing 3,4-dichloro (12e), 2,4-dichloro (1), or 2,6-dichloro (13) groups. These positional differences alter electronic effects (e.g., electron withdrawal) and steric bulk, impacting receptor binding and solubility.
  • Spirocyclic (13) and quinazolinone (12) derivatives enhance structural rigidity.

Physicochemical Properties

The table below compares melting points, yields, and molecular weights:

Compound Name Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
This compound Not reported Not reported ~313 (estimated)
N-(2,3-Dichlorophenyl)-2-[2-(pyrazol-imidazol)acetamide (7e) 140–146 69 468.3
N-(3,4-Dichlorophenyl)-2-(triazol-quinoxaline)acetamide (12e) Not reported Not reported 456.3
N-[(2,4-Dichlorophenyl)methyl]-2-(quinazolinone)acetamide (1) Not reported Not reported 402.2
2-(3,4-Dichlorophenyl)-N-(pyrazolone)acetamide 473–475 Not reported 387.2
N-(2,6-Dichlorophenyl)-2-(diazaspiro)acetamide Not reported Not reported 376.2

Key Observations :

  • Molecular Weight : The target compound’s estimated molecular weight (~313 g/mol) is lower than analogs with extended heterocycles (e.g., 468.3 g/mol for 7e), which may improve bioavailability.

Biological Activity

N-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to a piperidine moiety via an acetamide linkage. The presence of the dichlorophenyl group is expected to influence its pharmacological properties, including receptor binding and metabolic stability.

The compound's biological activity has been primarily studied in the context of its anticancer properties. Research indicates that it may exert its effects through the following mechanisms:

  • Cell Cycle Arrest : Studies have shown that compounds similar to this compound can induce G2/M phase arrest in cancer cells, thereby inhibiting cell proliferation .
  • Apoptosis Induction : The compound has been observed to promote early-stage apoptosis in various cancer cell lines, which is critical for its anticancer efficacy .
  • Kinase Inhibition : Preliminary data suggest that it may inhibit key kinases involved in cancer progression, such as IGF1R and EGFR, which are pivotal in signaling pathways related to cell growth and survival .

Anticancer Activity

A detailed examination of the biological activity reveals significant anticancer potential:

CompoundCell LineIC50 (µM)Mechanism
This compoundHepG20.62 ± 0.34G2/M arrest, apoptosis
Similar CompoundsMCF-70.08 - 7.4Apoptosis induction

The IC50 values indicate that this compound exhibits potent cytotoxicity against hepatocellular carcinoma (HCC) cells, outperforming established treatments like Sorafenib .

Antimicrobial Activity

While primarily noted for anticancer properties, studies have also explored antimicrobial effects. Derivatives of similar structures have shown activity against various bacterial strains, indicating a broader therapeutic potential .

Case Study 1: HepG2 Cell Line

In one study focused on HepG2 cells, this compound was tested for its ability to inhibit cell migration and induce apoptosis. Results indicated a significant reduction in cell viability at concentrations as low as 0.62 µM, with mechanistic studies highlighting G2/M phase arrest as a primary action pathway .

Case Study 2: Kinase Profiling

A kinase profiling study demonstrated that the compound inhibited IGF1R activity by approximately 76.84% at a concentration of 10 µM. This inhibition is crucial as IGF1R plays a significant role in tumor growth and survival signaling pathways .

Q & A

Basic Research Question

  • Anticonvulsant Activity: Pentylenetetrazole (PTZ)-induced seizure models in mice; compounds are evaluated for latency to clonic-tonic seizures and mortality reduction .
  • Enzyme Binding Assays: Competitive binding studies with GABA receptors (e.g., radioligand displacement assays) to measure IC₅₀ values .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .

How do structural modifications influence the compound’s anticonvulsant activity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Piperidine Substitution: Replacement with morpholine reduces activity due to decreased lipophilicity (e.g., compound 13 vs. 11 in ) .
  • Chlorophenyl Position: 2,3-Dichloro substitution enhances GABA receptor binding compared to 2,4-dichloro analogs, as steric effects optimize hydrophobic interactions .
  • Acetamide Linker: Shortening the linker to ethylene (vs. methylene) reduces conformational flexibility, lowering potency .

How can crystallographic data resolve discrepancies in biological activity between analogs?

Advanced Research Question
Conformational analysis via X-ray structures explains activity variations:

  • Example: In anticonvulsant studies, analogs with dihedral angles >70° between dichlorophenyl and piperidine groups show reduced efficacy due to steric clashes in the GABA receptor binding pocket .
  • Hydrogen Bonding: Dimers formed via N–H⋯O interactions (R₂²(10) motifs) stabilize inactive conformers, reducing bioavailability .

What in vivo models are used to evaluate pharmacokinetics and toxicity?

Advanced Research Question

  • Pharmacokinetics: Rodent studies measure plasma half-life (t₁/₂) and brain permeability via LC-MS/MS. For example, logP values >2.5 correlate with improved blood-brain barrier penetration .
  • Toxicity: Acute toxicity assessed in mice (LD₅₀ determination), while subchronic studies (28-day dosing) evaluate hepatic/renal biomarkers (ALT, creatinine) .

How can computational methods guide the optimization of this compound?

Advanced Research Question

  • Docking Studies: AutoDock Vina or Schrödinger Suite predicts binding poses at GABA receptors. Low RMSD values (<2.0 Å) correlate with experimental IC₅₀ data .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; hydrogen bond occupancy >50% indicates strong binding .
  • QSAR Models: CoMFA/CoMSIA analyses identify electronegative substituents (e.g., -CF₃) at the phenyl ring as critical for enhancing anticonvulsant activity .

How are synthetic byproducts or impurities characterized and mitigated?

Advanced Research Question

  • HPLC-MS: Detects impurities (e.g., unreacted dichloroaniline) at ppm levels. Gradient elution (C18 column, 0.1% formic acid/acetonitrile) resolves peaks .
  • Process Optimization: Switching from batch to flow chemistry reduces side products (e.g., overalkylation) by controlling reaction exothermicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.